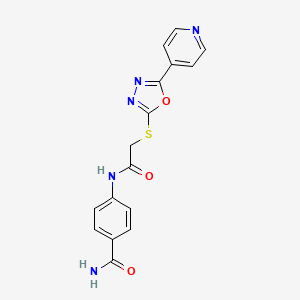

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A related compound, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” was synthesized in three steps starting from substituted anilines . The title compounds were prepared in satisfactory yield and characterized via spectroscopic techniques .

Molecular Structure Analysis

The structure of a similar compound, a novel β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals, and 6-31G* basis set .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-(3-Bromophenyl)isoxazole”, include a molecular formula of C9H6BrNO, an average mass of 224.054 Da, and a monoisotopic mass of 222.963272 Da .

Applications De Recherche Scientifique

Anticancer Activity

The compound has been synthesized and tested for its anticancer properties. In a study, new analogs of this compound demonstrated significant activity against various cancer cell lines. For instance, one analog showed a 41.25 percent growth inhibition of the CNS cancer cell line SNB-75 . This suggests potential for the compound to be used in cancer therapy, particularly in targeting specific types of cancer cells.

Molecular Docking Studies

Molecular docking studies are a part of the computer-aided drug design process. The compound and its analogs have been used in molecular docking studies to predict the orientation of the compound when bound to a protein target. This is crucial in understanding the compound’s efficacy and potential side effects .

ADME Prediction

ADME stands for Absorption, Distribution, Metabolism, and Excretion. Predictive studies for ADME help in understanding how the compound behaves within a biological system. The compound’s analogs have been subjected to ADME prediction to assess their suitability as drug candidates .

Toxicity Prediction

Before any clinical application, it’s essential to predict the toxicity of a compound. The compound’s analogs have been evaluated for their toxicity levels, which is a critical step in drug development to ensure safety .

Synthesis of Organoboron Derivatives

Organoboron compounds are widely used in medicinal chemistry, materials science, and catalysis. The compound can be used as a precursor for the synthesis of borinic acid derivatives, which are a subclass of organoboron compounds with various applications .

Positron Emission Tomography (PET) Imaging

Derivatives of the compound have been developed for PET imaging. PET imaging is a type of nuclear medicine imaging that provides information about the function and metabolism of tissues and organs. The compound’s derivatives are being explored as candidates for PET imaging to track the progression of diseases like Parkinson’s .

Safety and Hazards

Orientations Futures

A recent study described the synthesis of ten new “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction . This suggests that similar compounds may have potential for future research and development.

Mécanisme D'action

Target of Action

The compound, also known as 3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one, is primarily targeted towards protein aggregation . It has been identified as a general inhibitor of protein aggregation, specifically inhibiting the oligomerization of α-synuclein and prion proteins .

Mode of Action

The compound interacts with its targets by suppressing the formation of oligomers both in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration . Structural studies have revealed that the compound’s binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity .

Biochemical Pathways

The compound affects the biochemical pathways related to protein aggregation. By inhibiting the oligomerization of α-synuclein and prion proteins, it prevents the accumulation of these proteins, which is a key factor in neurodegenerative diseases like Parkinson’s disease and Multiple System Atrophy .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the suppression of pathogenic protein accumulation and neurodegeneration . It has been shown to improve survival in mouse models of α-synuclein and prion disease . In α-synuclein transgenic mouse models of Parkinson’s disease, the compound reduced protein deposition in the brain and improved dopamine neuron function and movement .

Propriétés

IUPAC Name |

3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNVWWTMNJGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

CAS RN |

866153-07-3 |

Source

|

| Record name | 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)

![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)

![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)

![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)

![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)